synthesis route for N-(3-Morpholinopropyl) Gefitinib-D8
synthesis route for N-(3-Morpholinopropyl) Gefitinib-D8
An In-depth Technical Guide to the Synthesis of N-(3-Morpholinopropyl) Gefitinib-D8
Introduction
Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC).[1] The development of isotopically labeled analogues of therapeutic agents is crucial for modern drug metabolism and pharmacokinetic (DMPK) studies. Deuterium-labeled compounds, such as N-(3-Morpholinopropyl) Gefitinib-D8, serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, owing to their similar chemical properties but distinct mass.[2][3] The replacement of eight hydrogen atoms with deuterium on the morpholine ring (morpholine-d8) provides a stable isotopic signature with a minimal "isotope effect" on the molecule's biological activity.
This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of N-(3-Morpholinopropyl) Gefitinib-D8. The narrative emphasizes the causal reasoning behind procedural choices, ensuring that the protocols are not merely lists of steps but self-validating systems built on established chemical principles.
Retrosynthetic Analysis and Strategy
The synthesis of N-(3-Morpholinopropyl) Gefitinib-D8 is best approached through a convergent strategy. This approach dissects the target molecule into key, independently synthesized fragments that are combined in the final stages. This enhances overall efficiency and simplifies purification.
Our retrosynthetic analysis identifies three primary building blocks:
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Intermediate A: The core quinazoline scaffold, N-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine.
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Intermediate B: The deuterated side chain, 4-(3-chloropropyl)morpholine-d8.
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Starting Material C: Commercially available 3-chloro-4-fluoroaniline.
The final synthetic step involves a Williamson ether synthesis, coupling the phenolic group of Intermediate A with the deuterated alkyl halide of Intermediate B.
Caption: Retrosynthetic analysis of N-(3-Morpholinopropyl) Gefitinib-D8.
Part 1: Synthesis of the Deuterated Side-Chain
The critical step in this entire synthesis is the preparation of the deuterated morpholinopropyl chloride side-chain. By starting with commercially available morpholine-d8, we ensure the precise and stable incorporation of the eight deuterium atoms.
Protocol 1: Synthesis of 4-(3-chloropropyl)morpholine-d8 (Intermediate B)
This procedure is adapted from established methods for the alkylation of secondary amines.[4][5]
Rationale: The reaction is a standard nucleophilic substitution where the secondary amine (morpholine-d8) attacks the electrophilic carbon of 1-bromo-3-chloropropane. Toluene is an effective, non-reactive solvent. A slight excess of the amine is used to drive the reaction to completion and to neutralize the HBr formed, although an external base like K₂CO₃ could also be used. Refluxing provides the necessary activation energy for the reaction.
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Step 1: Reaction Setup
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To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), add morpholine-d8 (12.1 g, 127 mmol) slowly at room temperature.
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Step 2: Reaction Execution
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Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Step 3: Work-up and Isolation
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Cool the mixture to room temperature. A precipitate of morpholine-d8 hydrobromide will form.
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Filter the mixture to remove the insoluble salt.
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Wash the filtrate sequentially with deionized water (2 x 50 mL).
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Step 4: Purification
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Concentrate the dried organic phase under reduced pressure to remove the toluene.
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Purify the resulting crude oil by vacuum distillation to afford 4-(3-chloropropyl)morpholine-d8 as a clear liquid.
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Part 2: Synthesis of the Core Quinazoline Scaffold
The synthesis of the Gefitinib core follows a well-established route, starting from 6,7-dimethoxyquinazolin-4(3H)-one.[6][7]
Protocol 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine (Intermediate A)
Rationale: This multi-step process involves selective demethylation, chlorination, and finally, a nucleophilic aromatic substitution (SNAr).
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Step 2a: Selective Demethylation
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Rationale: The 6-methoxy group is selectively cleaved over the 7-methoxy group using L-methionine and methanesulfonic acid. This selectivity is a known challenge in Gefitinib synthesis, and this method provides a reliable, albeit harsh, route.[6]
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Suspend 6,7-dimethoxyquinazolin-4(3H)-one (20.6 g, 100 mmol) and L-methionine (30 g, 200 mmol) in methanesulfonic acid (100 mL).
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Heat the mixture to 130-140°C for 8-10 hours.
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Cool the reaction mixture and pour it into a mixture of ice and aqueous ammonia to neutralize the acid, precipitating the product.
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Filter, wash with water, and dry to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
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Step 2b: Chlorination
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Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group, using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[8] This activates the position for the subsequent SNAr reaction.
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Reflux the product from Step 2a (19.2 g, 100 mmol) in thionyl chloride (100 mL) with a catalytic amount of N,N-dimethylformamide (DMF) for 4 hours.
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Remove the excess thionyl chloride by distillation under reduced pressure.
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Triturate the residue with diethyl ether to obtain the crude 4-chloro-6-hydroxy-7-methoxyquinazoline.
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Step 2c: Nucleophilic Aromatic Substitution (SNAr)
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Rationale: The electron-deficient quinazoline ring readily undergoes SNAr. The aniline nitrogen of 3-chloro-4-fluoroaniline acts as the nucleophile, displacing the chloride at the C4 position. Isopropanol is a suitable polar protic solvent for this reaction.[6]
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Dissolve the crude chloroquinazoline from Step 2b and 3-chloro-4-fluoroaniline (14.5 g, 100 mmol) in isopropanol (200 mL).
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Heat the mixture to reflux for 4-6 hours. The product will precipitate out of the solution upon cooling.
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Filter the cooled mixture, wash the solid with cold isopropanol, and dry under vacuum to yield Intermediate A.
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Part 3: Final Assembly and Purification
The final step converges the two key intermediates to form the target molecule.
Protocol 3: Synthesis of N-(3-Morpholinopropyl) Gefitinib-D8
Rationale: This is a classic Williamson ether synthesis. A base (potassium carbonate) is used to deprotonate the weakly acidic phenolic group of Intermediate A, forming a phenoxide ion. This potent nucleophile then displaces the chloride from Intermediate B, the deuterated side-chain, to form the final ether linkage.[9] DMF is an excellent polar aprotic solvent for this type of reaction, as it solvates the cation (K⁺) effectively, leaving a highly reactive "naked" phenoxide.
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Step 1: Reaction Setup
-
In a round-bottom flask, suspend Intermediate A (3.19 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in anhydrous DMF (50 mL).
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Step 2: Addition of Deuterated Side-Chain
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Add a solution of 4-(3-chloropropyl)morpholine-d8 (Intermediate B, 1.72 g, 10 mmol) in DMF (10 mL) dropwise to the suspension.
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Step 3: Reaction Execution
-
Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring by TLC until the starting material is consumed.
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Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
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A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration.
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Wash the crude product thoroughly with deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities.
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Step 5: Purification
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain pure N-(3-Morpholinopropyl) Gefitinib-D8.
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Dry the final product under vacuum at 40-50°C.
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Quantitative Data and Characterization
| Compound | Structure | Formula | MW ( g/mol ) | Role | Expected Yield |
| Morpholine-d8 | C₄HD₈NO | 95.18 | Starting Material | N/A | |
| Intermediate B | C₇H₆D₈ClNO | 171.72 | Deuterated Side-Chain | 60-75% | |
| Intermediate A | C₁₅H₁₀ClFN₄O₂ | 319.72 | Quinazoline Core | 45-55% (over 3 steps) | |
| Gefitinib-D8 | C₂₂H₁₆D₈ClFN₄O₃ | 454.96 | Final Product | 70-85% (final step) |
Characterization: The final product should be characterized by:
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¹H NMR: To confirm the absence of protons on the morpholine ring and the presence of all other expected protons.
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Mass Spectrometry (HRMS): To confirm the exact mass of the deuterated compound (m/z [M+H]⁺ ≈ 455.98), verifying the incorporation of eight deuterium atoms.
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HPLC: To determine the purity of the final compound.
Overall Synthetic Workflow
The following diagram illustrates the complete, forward synthetic pathway for N-(3-Morpholinopropyl) Gefitinib-D8.
Caption: Forward synthesis workflow for N-(3-Morpholinopropyl) Gefitinib-D8.
References
- [Link to a relevant scientific article on Gefitinib analogues, if available
- [Link to a relevant scientific article on Gefitinib-1,2,3-triazole derivatives, if available
- [Link to a relevant scientific article on isotopic labelling, if available
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Chemistry with Caroline. (2024, February 22). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]
- [Link to a relevant scientific article on Gefitinib analogue synthesis, if available
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Venkateshappa, C., Rao, G. V., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(4), 753–756. [Link]
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Thomson, S. P., et al. (2015). Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. Molecules, 20(7), 11929-11955. [Link]
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Yim, J. C.-H., et al. (2015). Deuteration of Aromatic Rings under Very Mild Conditions through Keto–Enamine Tautomeric Amplification. The Journal of Organic Chemistry, 80(9), 4847–4852. [Link]
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NDA 21-399. (2015, June 15). Gefitinib. New Drug Approvals. [Link]
- Reddy, M. S., et al. (2013). Process for the preparation of gefitinib. US8350029B2.
- Lee, K., et al. (2013). Process for preparing gefitinib and an intermediate used for preparing thereof. WO2013180403A1.
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Al-Otaibi, M. S. (2014). Gefitinib. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 239-277. [Link]
- Jiang, W., et al. (2016). Preparation method of gefitinib. CN105503748A.
- [Link to a relevant scientific article on Gefitinib derivatives, if available
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Chemsrc. (n.d.). Gefitinib D8. Retrieved from [Link]
- Reddy, M. S., et al. (2010). Process for the preparation of gefitinib. EP2155656A2.
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MedChemExpress. (n.d.). Gefitinib-d8 (ZD1839-d8). Retrieved from [Link]
- [Link to a relevant scientific article on a Gefitinib intermediate, if available
- [Link to a relevant supplier page for an intermediate, if available
- [Link to a relevant supplier page for an intermediate, if available
- [Link to a relevant scientific article on deuterated inhibitors, if available
- [Link to a relevant scientific article on morpholine-substituted derivatives, if available
- [Link to a PubChem entry for an intermediate, if available
- [Link to a relevant scientific article on quinazoline derivatives, if available
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
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